Home > Products > Screening Compounds P121139 > N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide
N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide - 4905-27-5

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide

Catalog Number: EVT-2687345
CAS Number: 4905-27-5
Molecular Formula: C18H16N2O3
Molecular Weight: 308.337
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide” is a chemical compound . It is also known as N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-methyl-propanamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of phthalic anhydride with thiocarbohydrazide in methanol gave an intermediate, which upon boiling in water or ethanol, yielded N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide .

Molecular Structure Analysis

The molecular formula of “N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide” is C18H16N2O3. The InChI string representation of the molecule is also available .

Overview

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide is a chemical compound that belongs to the class of propanamides, which are characterized by the presence of a propanamide functional group. This compound features a benzyl group and a 1,3-dioxoisoindolin moiety, which contribute to its unique properties and potential applications in medicinal chemistry. The synthesis and characterization of this compound have garnered interest due to its biological activity and structural complexity.

Source and Classification

The compound can be classified under organic compounds, specifically as an amide derivative. Its structure includes a dioxoisoindoline framework, which is known for its presence in various bioactive molecules. The synthesis of N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide has been detailed in studies focusing on similar derivatives, highlighting its potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide typically involves a two-step process:

  1. Formation of 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid: This is achieved by reacting phthalic anhydride with phenylalanine under microwave irradiation. The reaction is facilitated by silica gel as a dehydrating agent, yielding the acid product after recrystallization from ethanol.
  2. Amidation Reaction: The acid is then subjected to an amidation reaction with benzylamine (or other anilines) in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole in dimethylformamide. The product is purified through washing and recrystallization techniques .

Technical Details

The reactions are monitored using thin-layer chromatography (TLC), and the final products are characterized using various spectroscopic methods including infrared spectroscopy and nuclear magnetic resonance spectroscopy.

Molecular Structure Analysis

Structure

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide has a complex molecular structure characterized by:

  • A propanamide backbone.
  • A benzyl substituent.
  • A dioxoisoindoline ring system.

Data

The molecular formula for N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide is C18_{18}H18_{18}N2_{2}O3_{3}. The compound exhibits distinct melting points and spectral characteristics that can be analyzed through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Reactions

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide can participate in various chemical reactions typical for amides:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The benzyl group can undergo electrophilic aromatic substitution reactions, expanding its utility in synthetic organic chemistry.

Technical Details

The stability of the compound under various conditions makes it suitable for further functionalization or derivatization, allowing for the exploration of its reactivity in diverse chemical environments .

Mechanism of Action

Process

The mechanism of action for N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide relates primarily to its biological activity. Compounds with similar structures have been shown to interact with specific biological targets such as enzymes or receptors involved in metabolic pathways.

Data

Studies suggest that derivatives of this compound may exhibit antiepileptic activity or other pharmacological effects through modulation of neurotransmitter systems or inhibition of enzyme activity .

Physical and Chemical Properties Analysis

Physical Properties

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide typically appears as a white solid with specific melting points ranging from 202 °C to over 250 °C depending on the purity and specific substituents used during synthesis.

Chemical Properties

The compound is soluble in common organic solvents such as dimethylformamide and dichloromethane but may show limited solubility in water. Its stability under ambient conditions allows for handling without significant degradation .

Applications

Scientific Uses

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide has potential applications in medicinal chemistry due to its structural characteristics that may lead to bioactivity. Research indicates that compounds within this class could serve as leads for drug development targeting neurological disorders or other therapeutic areas due to their interaction with biological targets .

Introduction to N-Benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide

N-Benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide (commonly referenced as AS-1 in pharmacological literature) represents a strategically engineered hybrid molecule positioned at the forefront of next-generation neurotherapeutic development. This compound embodies the innovative integration of distinct pharmacophoric elements designed to address the complex multifactorial pathophysiology of epilepsy and related neurological disorders. Its emergence responds to significant unmet clinical needs, particularly the challenge of drug-resistant epilepsy affecting approximately 30% of patients, who exhibit suboptimal responses to existing monotherapies [1] [4]. The molecule's design transcends conventional single-target approaches, instead embracing a polypharmacological strategy aimed at simultaneously modulating multiple seizure pathways while potentially conferring neuroprotective benefits. This comprehensive review delineates the historical context of its discovery, the structural rationale underpinning its design, and the scientific foundation for its multifunctional targeting of neurological disorders, drawing upon recent advances in medicinal chemistry, in vitro and in vivo pharmacology, and computational modeling.

Historical Context and Discovery in Anticonvulsant Drug Development

The discovery of N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide emerged from systematic research efforts focused on overcoming the limitations of conventional antiepileptic drugs, particularly their narrow spectrum of efficacy and inability to address drug-resistant epilepsy effectively. The compound was strategically developed and pharmacologically characterized through the Antiepileptic Drug Development Program, with its profile first comprehensively detailed in peer-reviewed literature around 2019-2020 [1] [4]. Early preclinical investigations revealed an exceptionally promising broad-spectrum anticonvulsant profile. In murine models, the compound demonstrated potent dose-dependent protection across three critical acute seizure models: the maximal electroshock (MES) test (simulating generalized tonic-clonic seizures), the subcutaneous pentylenetetrazole (scPTZ) test (modeling absence seizures), and the 6-Hz test at 32 mA (representing therapy-resistant limbic seizures) [1].

Crucially, subsequent evaluation in the pharmacoresistant 6-Hz model at the higher 44 mA stimulus intensity demonstrated significant efficacy, positioning AS-1 as a potential therapeutic candidate for drug-resistant epilepsy—a condition where approximately one-third of patients fail to achieve adequate seizure control with existing medications [1] [4]. Beyond acute seizure suppression, AS-1 exhibited disease-modifying potential in chronic models of epileptogenesis. Repeated administration (15 mg/kg, 30 mg/kg, and 60 mg/kg) significantly delayed the progression of kindling induced by repeated subconvulsive doses of pentylenetetrazole in mice. Kindling represents a progressive increase in seizure susceptibility and severity mirroring aspects of human epileptogenesis, suggesting AS-1 might interfere with the underlying processes of epilepsy development rather than merely suppressing seizure symptoms [1].

Table 1: Preclinical Efficacy Profile of N-Benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide in Acute Seizure Models

Seizure ModelTest ParametersAS-1 Efficacy (ED50 values)Significance
Maximal Electroshock (MES)Electrical induction of tonic extension252.74 mg/kg (mice, intraperitoneal)Indicates activity against generalized tonic-clonic seizures
Subcutaneous Pentylenetetrazole (scPTZ)85 mg/kg PTZ, clonic seizures239.45 mg/kg (mice, intraperitoneal)Suggests potential against absence and myoclonic seizures
6-Hz Psychomotor Seizure32 mA stimulus, limbic seizures130.65 mg/kg (mice, intraperitoneal)Models therapy-resistant seizures
6-Hz Psychomotor Seizure (Drug-Resistant Model)44 mA stimulusPotent protection observedStrong indicator of potential efficacy in pharmacoresistant epilepsy

Structural Hybridization: Integration of Pyrrolidine-2,5-dione and Benzylamide Pharmacophores

The molecular architecture of N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide exemplifies a rational design strategy based on pharmacophore hybridization. The compound integrates two biologically validated structural motifs: the 1,3-dioxoisoindoline (phthalimide) system and the N-benzylpropanamide moiety [1] [4] [6]. This design is not a simple fusion but a deliberate strategic integration aimed at retaining and potentially amplifying the beneficial pharmacological properties associated with each fragment while minimizing off-target effects.

The 1,3-dioxoisoindoline (phthalimide) component constitutes a privileged scaffold in neuropharmacology, prominently featured in established and investigational anticonvulsants. This motif shares structural and electronic similarities with the pyrrolidine-2,5-dione ring of ethosuximide (a first-line absence seizure medication) and the cyclic imide moiety of thalidomide derivatives explored for neurological applications [3] [6] [9]. The phthalimide system contributes essential pharmacophoric features, particularly the two electron-rich carbonyl groups capable of forming critical hydrogen bonds within biological targets. These interactions are crucial for binding to neuronal receptors and ion channels implicated in seizure modulation. Computational analyses, including molecular docking studies on gamma-aminobutyric acid type A (GABAA) receptors, suggest that the phthalimide carbonyls can engage with key residues (e.g., Asn60, Phe77) in the benzodiazepine binding pocket, potentially enhancing GABAergic inhibition—a primary mechanism for suppressing neuronal hyperexcitability [6].

Conversely, the N-benzylpropanamide fragment introduces distinct steric and electronic properties. The benzyl group provides a lipophilic aromatic element facilitating blood-brain barrier penetration, while the amide linkage offers hydrogen-bonding capacity crucial for target engagement and specificity. Structure-activity relationship (SAR) studies on analogous phthalimide-amides underscore the critical importance of electronic properties on the benzyl ring and the amide nitrogen. Electron-donating substituents on the phenyl ring of conjugated anilides correlate significantly with enhanced antiseizure activity. For instance, derivatives featuring electron-rich aromatic systems demonstrated superior protection against pentylenetetrazole-induced seizures compared to their electron-deficient counterparts [6]. This suggests that electron density modulation within the benzylpropanamide moiety optimizes interactions with hydrophobic pockets or influences the compound's electronic distribution, thereby enhancing target affinity.

Table 2: Impact of Structural Modifications on Anticonvulsant Activity in Phthalimide-Amide Hybrids

Structural FeatureModification ExampleImpact on PTZ Seizure Latency (10 mg/kg)Inferred SAR Principle
Benzyl Ring ElectronicsElectron-deficient (e.g., 2,6-dichloro derivative)Low activityElectron-withdrawing groups reduce efficacy
Benzyl Ring ElectronicsElectron-rich (e.g., p-methoxy derivative)High activity (comparable to thalidomide 70 mg/kg)Electron-donating groups enhance activity
Amide LinkageSecondary amide (AS-1)Potent broad-spectrum activityN-H crucial for hydrogen bonding with biological targets
Core Scaffold SaturationHexahydrophthalimide analogVariable activity depending on substitutionSaturation reduces planarity, potentially affecting BBB penetration
Core Scaffold RigidityNorbornene-fused phthalimideRetains activity in some analogsRigidity may enhance selectivity for specific targets

Synthetic methodologies for accessing AS-1 and its analogs typically involve sequential reactions starting from phthalic anhydride and gamma-aminobutyric acid (GABA) derivatives or similar building blocks. Advanced techniques such as microwave-assisted synthesis have been successfully employed for analogous phthalimide hybrids, significantly reducing reaction times and improving yields compared to conventional heating [3] [6]. This efficient synthesis facilitates the exploration of diverse analogs for comprehensive SAR studies, enabling optimization of the core hybrid structure for enhanced potency, pharmacokinetic properties, and target selectivity.

Rationale for Targeting Multifunctional Mechanisms in Epilepsy and Neurodegenerative Disorders

The multifunctional design of N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide addresses the inherent complexity of epilepsy and its frequent comorbidities with neurodegenerative disorders. Epilepsy's pathophysiology involves intricate interactions among multiple pathways—ion channel dysfunction (sodium, calcium, potassium), impaired gamma-aminobutyric acid-mediated inhibition, excessive glutamate-mediated excitation, and inflammatory cascades [1] [4]. Traditional monotherapy targeting a single mechanism often proves insufficient, particularly in drug-resistant cases characterized by compensatory network adaptations and target alterations. AS-1's hybrid structure was conceived to simultaneously engage multiple targets within this complex network, thereby providing broader therapeutic coverage and potentially overcoming resistance mechanisms.

Electrophysiological evidence supports this multifunctional rationale. In zebrafish larvae—an established model for seizure activity and drug screening—incubation with AS-1 substantially reduced the number and cumulative duration of pentylenetetrazole-induced epileptiform-like discharges recorded via electroencephalography. This indicates direct suppression of neuronal hyperexcitability and synchronization at clinically relevant concentrations [4]. Furthermore, the compound's efficacy in delaying kindling progression in the repeated pentylenetetrazole model suggests potential disease-modifying or antiepileptogenic properties, a highly sought-after characteristic beyond symptomatic seizure control [1] [4]. This positions AS-1 not merely as an antiseizure agent but as a potential intervention capable of altering the long-term trajectory of epilepsy.

Beyond standalone efficacy, AS-1 demonstrates synergistic potential when combined with established antiepileptic drugs. Isobolographic analysis revealed a supra-additive (synergistic) interaction between AS-1 and valproic acid against pentylenetetrazole-induced seizures in mice at a fixed 1:1 ratio [1] [4]. This synergy suggests complementary mechanisms of action: while valproic acid enhances GABAergic transmission and blocks voltage-gated sodium channels, AS-1 likely engages additional targets, potentially including modulation of neurotransmitter release or distinct ion channel populations. Such synergy is clinically significant, offering the possibility of enhanced seizure control at lower individual drug doses, potentially reducing dose-related adverse effects while addressing therapeutic resistance.

The compound's pharmacokinetic and safety profile, as determined through in vitro ADME-Tox studies, further supports its therapeutic potential. AS-1 exhibits very good permeability in the Parallel Artificial Membrane Permeability Assay, predicting adequate absorption and brain penetration. It demonstrates excellent metabolic stability in human liver microsomes, suggesting a favorable hepatic clearance profile and reduced risk of rapid inactivation. Importantly, it shows no significant inhibition of major cytochrome P450 isoforms (CYP3A4, CYP2D6) at 10 μM, although moderate inhibition of CYP2C9 was observed at this concentration. This indicates a relatively low potential for clinically significant drug-drug interactions, a critical consideration given the prevalence of polypharmacy in epilepsy populations. Furthermore, AS-1 displayed no hepatotoxic effects in HepG2 cells at 10 μM, suggesting a promising initial safety profile [1] [4].

Table 3: Multifunctional Pharmacological Profile and ADME-Tox Properties of N-Benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide

Property CategorySpecific ParameterResult/OutcomeTherapeutic Implication
Mechanistic ProfileBroad-spectrum seizure protectionEffective in MES, scPTZ, 6Hz (32mA & 44mA)Potential utility across multiple seizure types including drug-resistant
Antiepileptogenic potentialDelayed PTZ kindling progressionPossible disease-modifying effect
Synergy with valproic acidSupra-additive effect in PTZ modelEnhanced efficacy in combination therapies
ADME PropertiesParallel Artificial Membrane Permeability AssayVery good permeabilityPredicted adequate absorption and brain penetration
Metabolic stability (Human Liver Microsomes)Excellent stabilityReduced risk of rapid first-pass metabolism
Drug Interaction PotentialCYP3A4 inhibition (10 μM)No significant inhibitionLow risk of interactions with CYP3A4 substrates
CYP2D6 inhibition (10 μM)No significant inhibitionLow risk of interactions with CYP2D6 substrates
CYP2C9 inhibition (10 μM)Moderate inhibitionPotential caution with CYP2C9 substrates
Initial Toxicity ScreeningHepatotoxicity (HepG2 cells, 10 μM)No hepatotoxic properties observedFavorable initial hepatic safety profile

The multifunctional targeting strategy embodied by AS-1 extends beyond epilepsy to encompass potential applications in neurodegenerative disorders. The convergence of pathological mechanisms—excitotoxicity, mitochondrial dysfunction, neuroinflammation—between epilepsy and conditions like Alzheimer's disease creates a rational foundation for exploring hybrid molecules in broader neurological contexts [4] [10]. While direct evidence for AS-1 in non-epilepsy neurodegeneration requires further investigation, its design principles align with contemporary efforts to develop multifunctional ligands targeting gamma-aminobutyric acid transporters, butyrylcholinesterase, beta-secretase, and amyloid beta aggregation simultaneously for complex disorders like Alzheimer's disease [10]. The structural versatility of the phthalimide-benzylpropanamide hybrid offers a platform for further chemical optimization toward these expanded neurological indications, potentially yielding next-generation therapeutics with enhanced efficacy against multifaceted neurological pathologies.

Properties

CAS Number

4905-27-5

Product Name

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide

IUPAC Name

N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide

Molecular Formula

C18H16N2O3

Molecular Weight

308.337

InChI

InChI=1S/C18H16N2O3/c21-16(19-12-13-6-2-1-3-7-13)10-11-20-17(22)14-8-4-5-9-15(14)18(20)23/h1-9H,10-12H2,(H,19,21)

InChI Key

OZKVAPKROGCLLD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.